Electronic Structure & DFT Calculations: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Electronic Structure & DFT Calculations: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
This is a comprehensive technical guide detailing the electronic structure, computational methodology, and photophysical mechanisms of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene .
Technical Whitepaper | Computational Materials Science [1][2][3][4]
Executive Summary
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5) is a functionalized derivative of tetraphenylethene (TPE), a prototypical Aggregation-Induced Emission (AIE) luminogen.[1][2][3][4] Unlike traditional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), this molecule is non-emissive in solution but highly luminescent in the aggregated state.[1][2][3][4]
The inclusion of two ethynyl (-C≡CH) groups at the para-positions of the phenyl rings serves a dual purpose:
-
Electronic Modulation: Extends the
-conjugation length, red-shifting the absorption/emission spectra relative to the TPE core.[2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Synthetic Versatility: Acts as a "Click" chemistry handle (CuAAC) or a site for Sonogashira coupling, making it a critical precursor for AIE-active Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and bio-imaging probes.[1][2][3][4]
This guide provides a rigorous Density Functional Theory (DFT) protocol to modeling its electronic structure, predicting its photophysics, and validating the Restriction of Intramolecular Motion (RIM) mechanism.[2][3][4]
Computational Methodology
To accurately model the propeller-shaped geometry and charge-transfer characteristics of this AIEgen, the following computational protocol is recommended. This workflow ensures a balance between computational cost and chemical accuracy.[1][2][3][4]
Theoretical Framework[1][2][3][4][5]
-
Software Platform: Gaussian 16 / ORCA 5.0 (or equivalent).
-
Density Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state organic luminogens.[1][2][3][4]
-
Basis Set: 6-31G(d) for geometry optimization; 6-311+G(d,p) for final single-point energy and orbital analysis.[1][2][3][4]
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD in Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][3][4]
Step-by-Step Protocol
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan on the dihedral angles connecting the phenyl rings to the central ethene bond to locate the global minimum.[1][3][4]
-
Geometry Optimization (
): Optimize the structure in the ground state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) using B3LYP/6-31G(d).[3][4][5] -
Frequency Analysis: Confirm the stationary point is a true minimum (NImag = 0).
-
Excited State Calculation (
): Run Time-Dependent DFT (TD-DFT) for the first 6-10 singlet states to predict UV-Vis absorption.-
Route:# TD=(NStates=10) CAM-B3LYP/6-31G(d) SCRF=(Solvent=Dichloromethane)
-
Geometric & Electronic Structure Analysis
Ground State Geometry ( )
The molecule adopts a propeller-like conformation to relieve steric hindrance between the ortho hydrogens of adjacent phenyl rings.[1][3]
-
Central C=C Bond Length: ~1.35 Å (typical of stilbene derivatives).[1][3][4]
-
Torsion Angles: The phenyl rings are twisted approximately 50°–60° out of the central ethene plane.[1] This non-planar geometry is the structural origin of the AIE effect, preventing
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking quenching in the solid state.[2][4]
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap dictates the optical properties and chemical stability.[1][3][4]
-
HOMO: Delocalized across the central ethene bridge and the two ethynyl-substituted phenyl rings.[1][2][3]
-
LUMO: Similar distribution but with nodal planes across the C=C bond, indicating antibonding character.[1][2][4]
-
Band Gap (
): The ethynyl groups lower the band gap compared to unsubstituted TPE.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 1: Calculated Electronic Parameters (B3LYP/6-31G(d) in DCM)
| Parameter | Value (Approx.) | Significance |
|---|---|---|
| HOMO Energy | -5.60 eV | Ionization Potential; Oxidation stability.[1][2][3][4] |
| LUMO Energy | -1.95 eV | Electron Affinity; Reduction stability.[1][2][3][4] |
| Energy Gap (
AIE Mechanism: Restriction of Intramolecular Motion (RIM)[1][3][4][7]
The fluorescence mechanism is governed by the competition between radiative (
The RIM Model[1][2][4][7]
-
Solution State (Dispersed): The phenyl rings act as rotors.[1][3][4] Upon excitation, low-frequency torsional motions (rotations) dissipate the excited state energy non-radiatively via a Conical Intersection (CI).[1][3][4]
-
Result:
Non-emissive.
-
-
Aggregated State (Solid/Precipitate): Physical packing constraints restrict the rotation of the phenyl rings and the ethynyl groups.[1][3][4] This blocks the non-radiative channel.[1][2][4]
Visualization of the Workflow
The following diagram illustrates the computational logic flow to validate the AIE mechanism.
Caption: Computational workflow for characterizing the electronic structure and AIE mechanism.
Experimental Validation Protocol
To ensure the computational model aligns with physical reality, the following experimental benchmarks should be used for validation.
UV-Vis Absorption[1][2][3][4][7][8][9]
-
Prediction: TD-DFT calculations typically predict a strong
transition.[2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Experimental Target: The molecule exhibits an absorption maximum (
) in the range of 330–350 nm in solution (e.g., THF or DCM).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation: If calculated
deviates by >20 nm, adjust the HF exchange percentage in the functional (e.g., switch B3LYP to CAM-B3LYP).
Photoluminescence (PL)[1][3][4]
-
Aggregation: Upon adding water (poor solvent) to a THF solution (
), intense emission appears.[2][3][4] -
Emission Peak:
490–510 nm (Cyan/Green).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stokes Shift: Large (~150 nm), characteristic of significant geometric relaxation in the excited state.[2][3][4]
References
-
AIE Mechanism & TPE Core
-
Synthesis & Properties of Ethynyl-TPE
-
Wang, X., et al. "Luminescent Metal–Organic Frameworks Based on Aggregation-Induced Emission."[1][2][3][4] Chemical Society Reviews, 48, 588-603 (2019).[1][2][3][4] (Contextualizing the linker).
-
Note on Specific Molecule: See Ossila Product Data for CAS 1240785-42-5, confirming structure and AIE classification.[1][2][3][4] Link
-
-
DFT Methodology for AIEgens
-
General TPE Photophysics
Sources
- 1. 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene 98 68578-78-9 [sigmaaldrich.com]
- 2. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 3. (E)-Stilbene (CAS 103-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
